2-Phenylpropanenitrile

Vue d'ensemble

Description

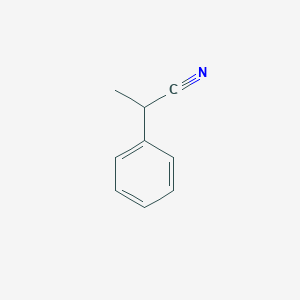

2-Phenylpropanenitrile (IUPAC name: this compound; CAS 1823-91-2) is an aromatic nitrile with the molecular formula C₉H₉N and a molecular weight of 131.18 g/mol . It is also known by synonyms such as hydratroponitrile, α-methylbenzyl cyanide, and benzeneacetonitrile. Structurally, it consists of a phenyl group attached to a propanenitrile backbone at the second carbon (Figure 1).

Méthodes De Préparation

High-Pressure Methylation Using Dimethyl Carbonate

Reaction Conditions and Optimization

The patented high-pressure method involves reacting benzene acetonitrile with dimethyl carbonate (DMC) in the presence of sodium methoxide under controlled conditions . Key parameters include temperatures of 160–200°C and pressures maintained at 2 ± 0.1 MPa. These conditions facilitate the methylation of benzene acetonitrile, with reaction times optimized to 3–6 hours. The exothermic nature of the reaction necessitates precise temperature control to prevent side reactions such as decarboxylation or polymerization .

Reagent Ratios and Catalysts

Stoichiometric ratios significantly impact yield. A molar ratio of 1:1.2–2 (benzene acetonitrile:DMC) ensures complete conversion, while sodium methoxide acts as both a catalyst and base, neutralizing acidic by-products. Excess DMC serves as a solvent, eliminating the need for additional reagents and simplifying purification . The use of sodium methoxide over potassium carbonate reduces reaction time from 30 hours to under 6 hours, enhancing throughput .

Yield and Purification

Post-reaction, the mixture undergoes atmospheric distillation at 100°C to recover unreacted DMC (81.7% recovery rate). Subsequent hydrolysis of the nitrile intermediate is avoided in this step, as the focus remains on isolating 2-phenylpropanenitrile. Final purification via vacuum distillation (0.267–0.4 kPa) yields a purity of 99%, with typical isolated yields of 87.4% .

Alternative Synthesis Using Iodomethane

Reaction Mechanism and Conditions

An alternative approach employs iodomethane as the methylating agent under catalysis by lithium diisopropylamide (LDA) . The reaction proceeds via nucleophilic substitution, where LDA deprotonates benzene acetonitrile, forming a resonance-stabilized enolate. Iodomethane then methylates the α-carbon at 0–5°C, yielding this compound. This method achieves comparable yields (90%) but requires anhydrous conditions and strict temperature control .

Challenges and Limitations

Despite high yields, iodomethane’s toxicity and the generation of iodide waste limit its industrial adoption. Additionally, the necessity for cryogenic conditions increases energy costs, rendering the method less sustainable than DMC-based routes .

Comparative Analysis of Preparation Methods

Efficiency and Reaction Time

The high-pressure DMC method reduces reaction time by 80% compared to traditional potassium carbonate-mediated processes (Table 1) . Shorter durations correlate with lower energy consumption and higher batch turnover, making it favorable for scale-up.

Data Tables Summarizing Methodologies

Table 1: Comparative Performance of this compound Synthesis Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylpropanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 2-Phenylpropionic acid.

Grignard Reaction: Reaction with Grignard reagents can produce ketones or other substituted products.

Common Reagents and Conditions

Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride is commonly used as the reducing agent, often in anhydrous ether or tetrahydrofuran.

Grignard Reaction: Grignard reagents such as methylmagnesium bromide are used in anhydrous conditions, often in diethyl ether or tetrahydrofuran.

Major Products

Hydrolysis: 2-Phenylpropionic acid.

Reduction: 2-Phenylpropanamine.

Grignard Reaction: Various ketones and substituted products depending on the Grignard reagent used.

Applications De Recherche Scientifique

Organic Synthesis

2-Phenylpropanenitrile serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Pharmaceuticals: Used as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

- Agrochemicals: Acts as an intermediate in the development of agricultural chemicals.

- Fragrances and Flavoring Agents: Utilized in the production of aromatic compounds.

Synthetic Routes:

- Common methods include reactions involving benzyl cyanide and dimethyl carbonate or sulfate under specific conditions to yield high-purity products.

Biological Research

The compound is also explored for its biological activities, notably:

-

Antimicrobial Properties: Exhibits activity against various bacterial strains, making it a candidate for developing natural antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 -

Anticancer Activity: Research indicates that it can induce apoptosis in cancer cell lines, suggesting potential therapeutic roles.

Cell Line Concentration (µM) Cell Viability (%) MCF-7 (Breast Cancer) 25 70 HeLa (Cervical Cancer) 50 40

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, highlighting its potential use in developing antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of varying concentrations of this compound on cancer cell lines. Results demonstrated that higher concentrations significantly reduced cell viability, indicating its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 2-Phenylpropanenitrile involves its reactivity as a nitrile compound. Nitriles are known to undergo nucleophilic addition reactions, where the carbon-nitrogen triple bond is attacked by nucleophiles. This reactivity is exploited in various synthetic pathways to produce a wide range of products .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Chloro-2-phenylpropanenitrile

- Structure : Chlorinated derivative of 2-phenylpropanenitrile (Cl substitution at C2).

- Molecular Formula : C₉H₈ClN (MW: 165.03 g/mol) .

- Synthesis : Prepared via chlorination of this compound using PCl₅ (44% yield) .

- Key Differences :

- Reactivity : Enhanced electrophilicity due to electron-withdrawing Cl, enabling nucleophilic substitution reactions.

- Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.39–7.68 (m, 5H), 2.29 (s, 3H) .

- IR : Stronger absorption at 2243 cm⁻¹ (C≡N stretch) compared to parent compound .

(R)-2-(Naphthalen-1-yl)-3-phenylpropanenitrile

- Structure : Naphthalene-substituted derivative (naphthalen-1-yl at C2, phenyl at C3).

- Molecular Formula : C₁₉H₁₅N (MW: 257.34 g/mol) .

- Synthesis : Enantioselective hydrocyanation (51% yield, 95% ee for major diastereomer) .

- Key Differences: Steric Effects: Bulkier naphthalene group reduces reaction efficiency (lower yield vs. parent compound). Applications: Potential use in chiral ligand design due to high enantiomeric excess .

3-[(2-Fluorophenyl)sulfonyl]propanenitrile

- Structure : Sulfonyl and fluorine-substituted nitrile.

- Molecular Formula: C₉H₈FNO₂S (MW: 213.23 g/mol) .

- Key Differences :

- Electronic Effects : Sulfonyl group increases polarity and stability, altering solubility (e.g., higher water solubility vs. hydrophobic this compound).

- Reactivity : Electron-deficient aromatic ring directs electrophilic substitutions to meta positions.

2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin)

- Structure : Aliphatic nitrile with hydroxyl and methyl groups at C2.

- Molecular Formula: C₄H₇NO (MW: 85.10 g/mol) .

- Key Differences :

Comparative Data Table

Key Research Findings

Enantioselectivity : this compound exhibits higher enantiomeric excess (up to 96% ee) compared to bulkier derivatives like naphthalene-substituted analogs (88–95% ee) .

Reactivity Trends : Chlorination reduces yield (44% vs. 90% for parent) but enhances electrophilicity for downstream reactions .

Structural Impact : Aromatic substituents (e.g., naphthalene) increase molecular weight and steric hindrance, affecting synthesis efficiency .

Activité Biologique

2-Phenylpropanenitrile, also known as α-methylbenzonitrile, is an organic compound with the molecular formula C9H9N. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its nitrile group and a phenyl substituent, which contribute to its unique reactivity. It can be synthesized through several methods, including the reaction of acetophenone with potassium cyanide and ammonium chloride under specific conditions. The synthetic routes are optimized for yield and purity, making it suitable for industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways. A study demonstrated that this compound showed significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. In vitro studies revealed that this compound could inhibit the proliferation of certain cancer cells, suggesting its potential role as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The nitrile group allows for nucleophilic addition reactions, while the amino group can form hydrogen bonds with proteins and enzymes. These interactions may modulate enzyme activity and receptor binding, leading to observed biological effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Cytotoxicity Against Cancer Cells

In another study evaluating cytotoxicity, various cancer cell lines were treated with different concentrations of this compound. The results showed that concentrations above 25 µM significantly reduced cell viability.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 70 |

| HeLa (Cervical Cancer) | 50 | 40 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenylpropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves nucleophilic substitution or cyanation of 2-phenylpropyl halides. For example, reacting 2-phenylpropyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMF) under reflux (78–80°C) achieves yields of ~70–80% . Key factors include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity.

- Temperature control : Excessive heat may lead to by-products (e.g., elimination).

- Purification : Distillation under reduced pressure (0.267–0.4 kPa) isolates the nitrile .

- Data Table :

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenylpropyl bromide | NaCN/DMF, 80°C | 75 |

Q. What are the critical physical properties of this compound for experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : 230–232°C (ambient pressure); 78–80°C under vacuum (0.267–0.4 kPa) .

- Solubility : Miscible with ethanol, ether, chloroform; limited water solubility (<1 g/100 mL) .

- Stability : Hydrolyzes slowly in acidic/alkaline conditions; store under inert gas.

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, goggles, and respirator if vapor exposure is likely .

- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Segregate as hazardous organic waste; incinerate via certified facilities .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Combine:

- NMR : <sup>1</sup>H NMR (CDCl3) shows characteristic peaks: δ 1.6 (d, CH3), 3.2 (q, CH2CN), 7.3–7.5 (m, aromatic protons) .

- IR : Strong absorption at ~2240 cm<sup>−1</sup> (C≡N stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 131 (M<sup>+</sup>) .

- Data Contradiction Tip : Cross-validate with computational methods (e.g., DFT calculations) if experimental peaks conflict with literature .

Q. What mechanistic insights guide the optimization of this compound synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates (e.g., alkyl halide → nitrile transition) .

- By-Product Analysis : Use TLC to detect elimination products (e.g., alkenes) under high-temperature conditions .

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide nucleophilicity .

Q. How can systematic reviews address contradictions in toxicity data for this compound?

- Methodological Answer :

- Scoping Framework : Follow Arksey & O’Malley’s 5-stage scoping review:

Define research questions (e.g., "Does this compound exhibit neurotoxicity?").

Identify relevant studies via PubMed/Reaxys using keywords: "this compound AND toxicity."

Screen studies for methodological rigor (e.g., in vivo vs. in vitro models) .

Chart data into categories (e.g., LD50, exposure routes).

Consult experts to validate findings .

- Example Data Conflict : Discrepancies in dermal sensitization thresholds may arise from solvent choice in assays .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 210 nm); mobile phase: acetonitrile/water (70:30) .

- GC-MS : Splitless injection, DB-5MS column; quantify via SIM mode (m/z 131) .

- Validation : Assess linearity (R<sup>2</sup> > 0.99), LOD (≤1 ppm), and recovery (>90%) per ICH guidelines .

Q. Data Integrity and Research Rigor

Q. How to design a robust data analysis plan for this compound pharmacokinetic studies?

- Methodological Answer :

- Preprocessing : Normalize LC-MS/MS data to internal standards (e.g., deuterated analogs) .

- Statistical Tools : Use ANOVA for dose-response curves; apply Bonferroni correction for multiple comparisons .

- Visualization : Plot plasma concentration-time profiles using GraphPad Prism .

Q. What strategies mitigate validity threats in this compound bioactivity assays?

- Methodological Answer :

- Internal Validity : Randomize treatment groups; blind analysts to sample identities .

- External Validity : Use human cell lines (e.g., HepG2) alongside rodent models .

- Construct Validity : Validate assays with positive controls (e.g., known CYP450 inhibitors) .

Propriétés

IUPAC Name |

2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAOLENBKNECGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870913 | |

| Record name | Benzeneacetonitrile, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-91-2 | |

| Record name | 2-Phenylpropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.